![molecular formula C15H11FN2O2S B2886717 5-[(4-Fluorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione CAS No. 1007921-79-0](/img/structure/B2886717.png)

5-[(4-Fluorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

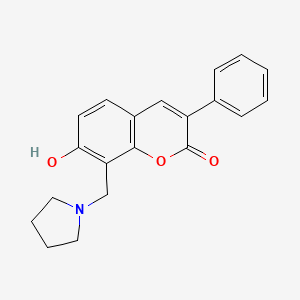

The compound is a complex organic molecule. It likely belongs to the class of organic compounds known as aminobenzenesulfonamides, which are organic compounds containing a benzenesulfonamide moiety with an amine group attached to the benzene ring .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized via multi-step reactions. For example, pyrazole derivatives can be synthesized via a two-step reaction involving the synthesis of pyrazoline via a one-pot three-component reaction under microwave irradiation, followed by oxidative aromatization of pyrazoline under conventional heating .Aplicaciones Científicas De Investigación

Aldose Reductase Inhibition and Antidiabetic Potential

Thiazolidine-2,4-dione derivatives have been synthesized and evaluated as potent aldose reductase inhibitors. These compounds have shown promising activity in assays, including the inhibition of lens swelling in rat-lens-culture, suggesting potential applications in managing complications associated with diabetes (Sohda et al., 1982).

Antibacterial and Antifungal Activities

A series of 5-(aminomethylene)thiazolidine-2,4-dione derivatives demonstrated notable antibacterial activity, with certain compounds showing good to excellent efficacy. Additionally, derivatives with piperazine moieties exhibited good antifungal activity, highlighting their potential as broad-spectrum antimicrobial agents (Mohanty et al., 2015).

Molluscicidal Activity

Fluorine-substituted thiazolidine derivatives have been investigated for their molluscicidal activity against snails responsible for Bilharziasis diseases. This research demonstrates the potential use of these compounds in controlling snail populations to combat schistosomiasis (Al-Romaizan et al., 2014).

Anticancer Applications

Thiazolidine-2,4-dione derivatives have been synthesized and evaluated for their anticancer activity. Certain compounds showed significant cytotoxic activity against cancer cell lines, suggesting their potential as lead compounds for anticancer drug development (Kumar & Sharma, 2022). Additionally, derivatives incorporating indole showed activity against multiple cancer cells, with some exhibiting similar or superior activity to known anticancer agents (Li Zi-cheng, 2013).

Dual Signaling Pathway Inhibition

Research has identified thiazolidine-2,4-dione derivatives as dual inhibitors of the Raf/MEK/ERK and PI3K/Akt signaling pathways. These compounds inhibited cell proliferation and induced apoptosis, presenting a new avenue for cancer therapy development (Li et al., 2010).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-(4-fluoroanilino)-3-phenyl-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2O2S/c16-10-6-8-11(9-7-10)17-13-14(19)18(15(20)21-13)12-4-2-1-3-5-12/h1-9,13,17H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGFQESIYERTOLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(SC2=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(4-Fluorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-[1,7-dimethyl-8-(3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]propanoate](/img/structure/B2886635.png)

![3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine](/img/structure/B2886639.png)

![2-({4-[(4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methoxy]-3-methoxyphenyl}methylene)-1H-indene-1,3(2H)-dione](/img/structure/B2886640.png)

![N-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2886643.png)

![Spiro[1,3-dihydroindene-2,1'-cyclobutane]-1-amine;hydrochloride](/img/structure/B2886648.png)

![5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2886650.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2886653.png)

![3-(3,4-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2886654.png)